
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide, also known as MTIC, is a chemical compound that has been widely studied for its potential in scientific research. MTIC belongs to the class of indazole-based compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can help prevent various diseases. Additionally, it has been found to have a protective effect on the nervous system and can help prevent neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide. One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, there is a need for more studies to determine the optimal dosage and administration of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide for various applications.
In conclusion, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide is a promising compound that has shown potential in various scientific research applications. While more research is needed to fully understand its mechanism of action and potential side effects, it has several advantages as a research tool and holds promise for future therapeutic applications.
Métodos De Síntesis
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1-methylindazole with cyclopentanone followed by the addition of a carboxylic acid derivative. The final product is obtained through a purification process that involves chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat various neurological disorders. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-13-8-4-7-12(11(13)9-15-17)16-14(18)10-5-2-3-6-10/h9-10,12H,2-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXANVRNCTVZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
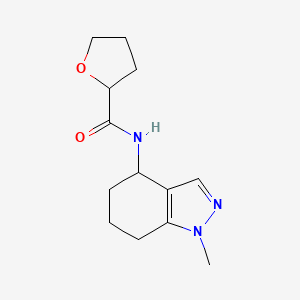
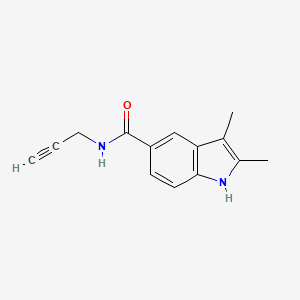
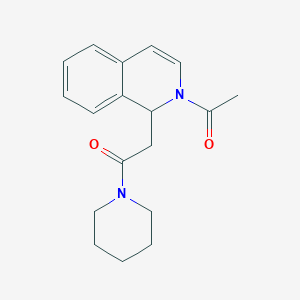
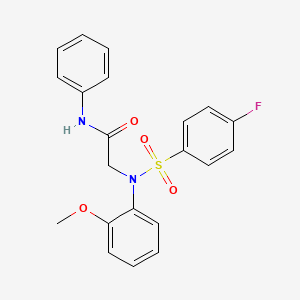
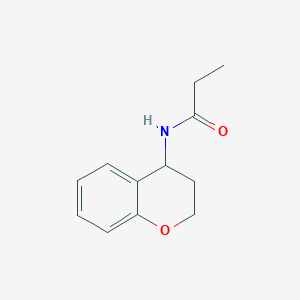
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)